3-Nitro-4-sulfamoylbenzamide
Overview
Description
3-Nitro-4-sulfamoylbenzamide is an organic compound with the molecular formula C7H7N3O5S and a molecular weight of 245.22 g/mol It is characterized by the presence of a nitro group (-NO2) at the third position and a sulfamoyl group (-SO2NH2) at the fourth position on the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-sulfamoylbenzamide typically involves the nitration of 4-sulfamoylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction: 4-sulfamoylbenzamide is treated with a nitrating mixture (HNO3/H2SO4) to introduce the nitro group at the third position.
Purification: The crude product is purified by recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety during production.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-sulfamoylbenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).
Major Products Formed
Reduction: 3-Amino-4-sulfamoylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Nitro-4-sulfamoylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Nitro-4-sulfamoylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group and sulfamoyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Nitro-4-sulfamoylbenzamide can be compared with other similar compounds, such as:
4-Sulfamoylbenzamide: Lacks the nitro group, which may result in different reactivity and biological activity.
3-Nitrobenzamide: Lacks the sulfamoyl group, affecting its solubility and interaction with biological targets.
N-Benzyl-4-sulfamoylbenzamide: Contains a benzyl group instead of a nitro group, leading to different chemical properties and applications .
The uniqueness of this compound lies in the combination of the nitro and sulfamoyl groups, which confer specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-nitro-4-sulfamoylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5S/c8-7(11)4-1-2-6(16(9,14)15)5(3-4)10(12)13/h1-3H,(H2,8,11)(H2,9,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUWTGFHHFWNRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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